2,3-Diphenyl-1-indenone
Overview
Description
2,3-Diphenyl-1-indenone is a chemical compound with the empirical formula C21H14O . It has a molecular weight of 282.34 and is typically found in the form of crystals .
Synthesis Analysis
A novel and unexpected metal-free oxygenation of 2,3-diphenyl-1-indenones has been reported . Under an oxygen atmosphere (air), 2,3-diphenyl-1-indenones can be converted to either 2,3-epoxy-2,3-diphenyl-1-indenone or 2-hydroxy-2,3-diphenyl-1-indanone, depending on the conditions . Several bioactive epoxy indenones and one-pot α-hydroxy indanones (α-acyloin) were synthesized from 2,3-diaryl dihydroindanone and 2,3-diarylindenone, respectively .Molecular Structure Analysis
The this compound molecule contains a total of 39 bonds. There are 25 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis
The reaction mechanism of 2,3-diphenyl-1-indenones involves oxygenation at the α-position and further proton abstraction from the β-position, leading to epoxy indenone derivatives . A one-pot cis-hydroxy indanone protocol is also achieved directly from biaryl indenone via reduction, epimerization, and oxygenation .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 401.7±45.0 °C at 760 mmHg, and a flash point of 173.8±23.7 °C . It has a molar refractivity of 87.4±0.3 cm3, a polar surface area of 17 Å2, a polarizability of 34.7±0.5 10-24 cm3, and a molar volume of 243.4±3.0 cm3 .Scientific Research Applications
Synthesis and Bioactivity
2,3-Diphenyl-1-indenone has been studied for its potential in synthesizing bioactive compounds. A notable application is in the synthesis of epoxy indenones and α-hydroxy indanones, which have shown inhibitory activity against the DNA repair protein AlkB. This was achieved through a novel, metal-free oxygenation process under an oxygen atmosphere, with one epoxide derivative identified as a specific AlkB enzyme inhibitor (Negi et al., 2022).
Photofluorogenic and Estrogen Receptor Binding
The compound has been investigated for its fluorescent and photofluorogenic properties, particularly as ligands for the estrogen receptor. The indene systems were created using Friedel-Crafts cyclization and exhibited reasonable estrogen receptor binding affinity. Interestingly, these systems undergo photocyclization to phenanthrenes inefficiently, indicating potential applications in light-sensitive materials (Anstead et al., 1988).
Organic Synthesis
This compound is also significant in organic synthesis. For instance, it's been used in the synthesis of indenones via reactions with alkynes, demonstrating its versatility in organic chemistry (Robinson et al., 1989). Palladium-assisted formation of carbon-carbon bonds involving this compound further exemplifies its utility in synthesizing various organic structures (Vicente et al., 1996).
Photochromic Applications
2,3-Diphenyl indenone oxide, a derivative, has been used in developing photochromic materials. Its transformation under UV illumination and the potential for long-term stability in photochromic materials highlight its applicability in this domain (Pope, 1994).
Radical Cascade Reactions
This compound is also significant in radical cascade cyclization for constructing functionalized 1-indenones, playing a key role in synthesizing biologically active molecules and natural products (Zhang et al., 2019).
Catalyst in Chemical Reactions
This compound has been used in catalysis, such as in rhenium-catalyzed synthesis of indenones, demonstrating its role in facilitating complex chemical reactions (Kuninobu et al., 2010).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
The future directions of 2,3-Diphenyl-1-indenone research could involve further exploration of its inhibitory activity against the DNA repair protein AlkB . The development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of interest.
Properties
IUPAC Name |
2,3-diphenylinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRXYLNLVVNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939299 | |
Record name | 2,3-Diphenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-42-9 | |
Record name | 2,3-Diphenyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenyl-1-indenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401880 | |
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Record name | 2,3-Diphenyl-1-indenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Diphenyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenyl-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3-DIPHENYL-1-INDENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L707J8Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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